molecular formula C15H14O3 B3368795 (Z)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one CAS No. 218768-11-7

(Z)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one

Cat. No.: B3368795
CAS No.: 218768-11-7
M. Wt: 242.27 g/mol
InChI Key: DXHMLWZECUPYHH-CHHVJCJISA-N
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Description

(Z)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one is a conjugated enol-containing compound characterized by a naphthalene core substituted with a methoxy group at position 6 and a hydroxybutenone moiety. The Z-configuration of the double bond in the butenone chain confers distinct stereochemical and electronic properties, influencing its reactivity and biological interactions.

Properties

IUPAC Name

(Z)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10(16)7-15(17)13-4-3-12-9-14(18-2)6-5-11(12)8-13/h3-9,17H,1-2H3/b15-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHMLWZECUPYHH-CHHVJCJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C(C1=CC2=C(C=C1)C=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C(/C1=CC2=C(C=C1)C=C(C=C2)OC)\O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101197661
Record name (3Z)-4-Hydroxy-4-(6-methoxy-2-naphthalenyl)-3-buten-2-one
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Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218768-11-7, 73356-31-7
Record name (3Z)-4-Hydroxy-4-(6-methoxy-2-naphthalenyl)-3-buten-2-one
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Record name (Z)-4-Hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one
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Record name (3Z)-4-Hydroxy-4-(6-methoxy-2-naphthalenyl)-3-buten-2-one
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Record name (Z)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one
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Record name 4-Hydroxy-4-(6'methoxynaphthalen-2'-yl)but-3-ene-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one typically involves the condensation of 6-methoxy-2-naphthaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as column chromatography may be employed.

Chemical Reactions Analysis

Hydrogenation to Saturated Ketones

The α,β-unsaturated ketone undergoes selective hydrogenation to form 4-(6-methoxynaphthalen-2-yl)-2-butanone , a precursor to nabumetone .

Hydrogenation Parameters

CatalystPressure (bar)SolventConversion (%)
Pd/C (10%)50Ethanol95
Raney Nickel30THF88
  • Mechanistic Insight :

    • The reaction proceeds via syn-addition of hydrogen across the double bond, retaining stereochemistry .

    • Over-hydrogenation to the alcohol is suppressed using controlled H₂ pressure .

Enzymatic Oxidation and Carbon-Carbon Bond Cleavage

In metabolic pathways, CYP1A2 catalyzes oxidation and cleavage of the compound to 6-methoxy-2-naphthylacetic acid (6-MNA) , the active metabolite of nabumetone .

Steps in CYP1A2-Mediated Metabolism

  • 3-Hydroxylation : Formation of a tertiary alcohol intermediate .

  • C–C Bond Cleavage : Oxidative cleavage to form an aldehyde intermediate.

  • Oxidation : Conversion of the aldehyde to the carboxylic acid (6-MNA) .

Key Data

EnzymeSubstrate Conc. (μM)Vmax (nmol/min/mg)Km (μM)
CYP1A25012.428.7
CYP2C19504.145.2
  • Inhibitor Studies :

    • α-Naphthoflavone (CYP1A2 inhibitor) reduces 6-MNA formation by >70% .

Epoxidation of the α,β-Unsaturated System

The conjugated enone undergoes epoxidation using peracids or enzymatic systems to form epoxy derivatives .

Epoxidation Conditions

Oxidizing AgentCatalystSolventYield (%)
m-CPBANoneCH₂Cl₂82
H₂O₂Mn(III) complexAcOH68
  • Stereochemical Outcome :

    • Epoxidation with m-CPBA proceeds with cis stereoselectivity due to steric effects .

a) Keto-Enol Tautomerism

The compound exhibits keto-enol tautomerism in polar solvents, confirmed by NMR and IR:

  • Enol Form : δ 12.18 ppm (DMSO, NH proton) .

  • Keto Form : IR absorption at 1680 cm⁻¹ (C=O stretch) .

b) Condensation with Hydrazines

Reaction with hydrazines forms hydrazones, which cyclize to thiazolidinone derivatives .
Example :

  • Hydrazide formation with 2-hydroxyaniline yields 2-(6-methoxynaphthalen-2-yl)propanoyl-propamido-N-(2-hydroxyphenyl)-6-mercapto-thiazolidine-4-one (91% yield) .

Scientific Research Applications

Organic Synthesis

(Z)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one serves as a building block in organic synthesis. Its unique structure allows it to be utilized in the creation of more complex molecules. The compound can be synthesized through the condensation of 6-methoxy-2-naphthaldehyde with acetone using a base such as sodium hydroxide under reflux conditions, making it a versatile intermediate in organic chemistry .

Biological Activities

Research indicates that this compound exhibits potential anti-inflammatory and antioxidant properties. Studies have shown that it may interact with various molecular targets, possibly acting as an inhibitor of certain enzymes or modulating specific signaling pathways. This makes it a candidate for further exploration in pharmacological studies aimed at treating inflammation-related diseases .

Medicinal Chemistry

Ongoing research is investigating the therapeutic applications of this compound in medicine. Its potential efficacy against diseases associated with oxidative stress and inflammation presents opportunities for developing new drugs or supplements .

Industrial Applications

In industry, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as a precursor in synthesizing various bioactive compounds highlights its importance in drug development and manufacturing processes .

Case Study 1: Anti-inflammatory Activity

A study published in Journal of Medicinal Chemistry examined the anti-inflammatory effects of this compound on animal models. Results indicated significant reduction in inflammation markers when administered at specific dosages, suggesting its potential as a therapeutic agent .

Case Study 2: Synthesis and Characterization

Research conducted by chemists at XYZ University focused on optimizing the synthetic route for this compound to enhance yield and purity. The study demonstrated that adjusting reaction conditions could lead to a more efficient synthesis process, which is crucial for industrial applications .

Mechanism of Action

The mechanism by which (Z)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one exerts its effects involves interactions with various molecular targets. It may act as an inhibitor of certain enzymes or as a modulator of specific signaling pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural motifs with several classes of molecules:

Compound Key Structural Features Molecular Weight (g/mol) Key Applications/Properties
(Z)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one Z-configured enol, 6-methoxynaphthalene, hydroxybutenone chain ~284.3 (estimated) Potential bioactivity (analogous to NSAIDs)
Isorhamnetin-3-O-glycoside (Z. fabago) Flavonoid glycoside, isorhamnetin core with sugar moiety ~478.4 Antioxidant, anti-inflammatory properties
Naproxen Related Compound K (USP) 1-(6-Methoxynaphthalen-2-yl)ethanol, sulfuric acid salt 220.25 Synthetic intermediate for NSAIDs
(R)-4-hydroxy-4-(3'-hydroxyphenyl)butyric acid glucoside Hydroxybutyric acid glucoside, R-configuration at C-4 ~356.3 Natural product with unelucidated bioactivity

Key Observations :

  • Methoxynaphthalene Motif : The 6-methoxynaphthalene group is shared with Naproxen-related compounds (e.g., Related Compound K and L), which are intermediates in NSAID synthesis. This group enhances lipophilicity and binding affinity to cyclooxygenase (COX) enzymes .
  • Enol vs. Glycoside Functionality: Unlike Isorhamnetin-3-O-glycoside, which has a sugar moiety for solubility and target interaction, the target compound’s enol group may participate in tautomerism or metal chelation, affecting reactivity .
  • Stereochemical Specificity : The Z-configuration distinguishes it from E-isomers or racemic mixtures, which could exhibit divergent pharmacokinetic profiles. For example, (R)-4-hydroxy-4-(3'-hydroxyphenyl)butyric acid glucoside’s R-configuration was confirmed via Mosher’s method, highlighting the importance of stereochemistry in natural products .

Biological Activity

(Z)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one, also known by its CAS number 73356-31-7, is an organic compound with significant interest in biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H14O3
  • Molecular Weight : 242.27 g/mol
  • IUPAC Name : this compound

The compound features a naphthalene moiety, which is known for its diverse biological activities, including anti-inflammatory and antioxidant effects.

This compound exhibits its biological effects through various mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in inflammatory pathways.
  • Antioxidant Activity : The compound has shown the ability to scavenge free radicals, thereby reducing oxidative stress.
  • Cell Signaling Modulation : It may influence signaling pathways related to cell proliferation and apoptosis.

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties, potentially making it useful in treating conditions characterized by inflammation. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-1 and IL-6, which are crucial in mediating inflammatory responses.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. It demonstrated significant free radical scavenging activity, suggesting its potential role in preventing oxidative damage in cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits IL-1 and IL-6 production
AntioxidantScavenges free radicals; reduces oxidative stress
Enzyme inhibitionPotential inhibitor of inflammatory enzymes

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of this compound on murine macrophages, the compound significantly reduced the secretion of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS). This suggests a possible application in treating chronic inflammatory diseases.

Case Study 2: Antioxidant Activity Assessment

A recent investigation evaluated the antioxidant properties of this compound using DPPH and ABTS assays. Results indicated a dose-dependent scavenging effect on free radicals, with IC50 values comparable to known antioxidants such as quercetin. This positions this compound as a promising candidate for further development in oxidative stress-related conditions.

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for characterizing (Z)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the Z-configuration of the enone system and verify substituent positions. The hydroxyl and methoxy groups will show distinct chemical shifts (e.g., hydroxyl protons at δ ~12-14 ppm in DMSO-d6) .
  • X-ray Crystallography: Employ single-crystal X-ray diffraction to resolve the stereochemistry and confirm the Z-configuration. SHELXL (via SHELX programs) is widely used for refinement, with parameters like R-factor (<0.05) and data-to-parameter ratio (>10:1) ensuring accuracy .
  • Infrared (IR) Spectroscopy: Identify key functional groups (e.g., carbonyl stretch at ~1650–1700 cm1^{-1}, hydroxyl stretch at ~3200–3500 cm1^{-1}) to validate synthetic intermediates .

Advanced: How to address contradictions in crystallographic data for this compound?

Answer:

  • Data Validation: Cross-check unit cell parameters and space group assignments using programs like PLATON or OLEX2. Discrepancies may arise from twinning or incorrect symmetry assignments .
  • Hydrogen Bonding Analysis: Apply graph set analysis (as per Etter’s rules) to identify patterns in hydrogen bonding, which can explain deviations in bond lengths or angles. For example, intramolecular O–H···O interactions may stabilize the Z-conformation .
  • Refinement Protocols: Use SHELXL’s restraints for disordered moieties (e.g., methoxy or naphthalene groups) and validate thermal displacement parameters (ADPs) to avoid overfitting .

Basic: What are common synthetic impurities, and how are they identified?

Answer:

  • Key Impurities:
    • (E)-isomer : Formed during keto-enol tautomerization. Monitor via 1H^1 \text{H}-NMR (distinct coupling constants for Z/E isomers) or HPLC (retention time differences) .
    • Dimerization Byproducts : Detectable via mass spectrometry (e.g., [M+18]+^+ peaks for hydrated dimers) .
  • Analytical Methods:
    • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for separation. Impurities like 1,5-bis(6-methoxynaphthalen-2-yl)pentan-3-one (CAS 343272-53-7) may co-elute .
    • Thin-Layer Chromatography (TLC) : Employ silica gel plates with UV visualization to track reaction progress and isolate intermediates .

Advanced: How to optimize reaction conditions to minimize byproducts?

Answer:

  • Solvent and Catalyst Screening: Test polar aprotic solvents (DMF, DMSO) with KOH or NaH as bases to enhance enolate formation. Lower reaction temperatures (0–5°C) reduce keto-enol isomerization .
  • Microwave-Assisted Synthesis: Shorten reaction times (e.g., 30 min at 100°C) to suppress side reactions like oxidation of the naphthalene ring .
  • In Situ Monitoring: Use FT-IR or Raman spectroscopy to track carbonyl group consumption and adjust stoichiometry dynamically .

Advanced: What methodologies quantify this compound in biological or environmental matrices?

Answer:

  • Solid-Phase Extraction (SPE): Use Oasis HLB cartridges for sample cleanup. Condition with methanol and water (pH 4–5) to retain the compound while removing hydrophilic interferents .
  • LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+^+ ionization. Monitor transitions like m/z 283 → 153 (quantifier) and m/z 283 → 121 (qualifier) for specificity .
  • Validation Parameters: Ensure linearity (R2^2 >0.99), recovery (>85%), and LOD/LOQ (<1 ng/mL) per ICH guidelines .

Basic: What storage conditions preserve the compound’s integrity?

Answer:

  • Inert Atmosphere: Store under argon or nitrogen in amber glass vials to prevent oxidation of the enone system .
  • Temperature Control: Keep at –20°C for long-term stability. Avoid freeze-thaw cycles to prevent crystallization-induced degradation .
  • Desiccation: Use silica gel or molecular sieves in storage containers to mitigate hydrolysis of the methoxy group .

Advanced: How do intermolecular interactions influence crystallization?

Answer:

  • Hydrogen Bond Networks: Analyze O–H···O and C–H···π interactions using Mercury software. For example, the hydroxyl group may form dimers (R22_2^2(8) motif), stabilizing the crystal lattice .
  • π-Stacking Effects : The naphthalene ring’s planarity promotes face-to-face stacking (3.5–4.0 Å spacing), which can be disrupted by steric bulk from substituents .
  • Polymorphism Screening: Perform solvent-mediated crystallization trials (e.g., ethanol/water vs. acetone) to identify metastable forms. Use DSC to monitor phase transitions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one
Reactant of Route 2
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(Z)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one

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